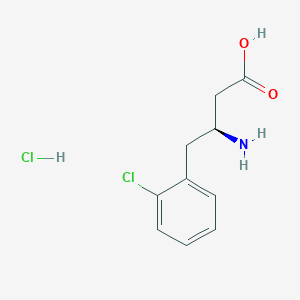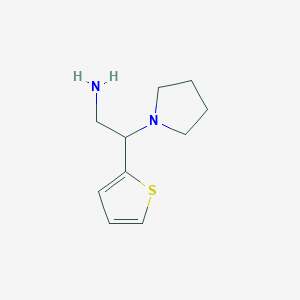
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H11N3S2 and a molecular weight of 225.34 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate thiophene and triazole precursors under specific conditions. One common synthetic route includes the cyclization of thiosemicarbazide derivatives with isopropyl-substituted thiophene . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a corresponding thiolate anion.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with essential enzymatic processes . The compound’s thiol group can form covalent bonds with cysteine residues in proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with an additional isopropyl group on the thiophene ring.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound features a pyridyl group instead of a thiophene ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the thiophene and triazole rings, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECBPIBGHFCASY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396116 |
Source


|
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-77-3 |
Source


|
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate](/img/structure/B1334226.png)


![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)








